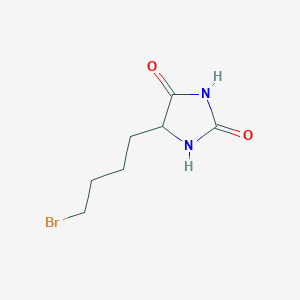

5-(4-Brombutyl)imidazolidin-2,4-dion

Übersicht

Beschreibung

2,4-Imidazolidinedione, 5-(4-bromobutyl)-, also known as 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, is a useful research compound. Its molecular formula is C7H11BrN2O2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Imidazolidinedione, 5-(4-bromobutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Imidazolidinedione, 5-(4-bromobutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiepileptische und Antiarrhythmische Eigenschaften

Hydantoine und ihre Derivate, darunter 5-(4-Brombutyl)imidazolidin-2,4-dion, bilden eine Gruppe pharmazeutischer Verbindungen mit antiepileptischen und antiarrhythmischen Eigenschaften .

Diabetes-Behandlung

Diese Verbindungen werden auch gegen Diabetes eingesetzt . Der genaue Wirkmechanismus und die Wirksamkeit dieser Verbindung bei der Behandlung von Diabetes erfordern weitere Forschungsarbeiten.

Synthese neuer Derivate

Die Verbindung kann zur Synthese neuer Imidazolidin-2,4-dion- und 2-Thioxo-4-on-Imidazolidin-Derivate verwendet werden . Diese Derivate können durch Reaktion von Aminosäuren mit C-Phenylglycin, Phenylisocyanat und Phenylisothiocyanat erhalten werden .

Antimikrobielles Potenzial

Eine Reihe verschiedener Imidazolidin-2,4-dion-Derivate, darunter this compound, haben antimikrobielle Aktivität gegen verschiedene Stämme von Bakterien und Hefen gezeigt . Die antimikrobiellen Aktivitäten wurden durch die Struktur und Konzentration der getesteten Verbindungen sowie durch die Art der Testmikroorganismen beeinflusst .

Verwendung in Farbstoffsolarzellen

Die Verbindung wurde bei der Synthese neuartiger Quinoxalin-basierter Sensibilisatoren für Farbstoffsolarzellen eingesetzt . Dies deutet auf potenzielle Anwendungen im Bereich der erneuerbaren Energien hin.

Forschung in der Materialwissenschaft

Die Verbindung könnte potenziell in verschiedenen Forschungsbereichen eingesetzt werden, darunter Life Science, Materialwissenschaft, Chemische Synthese, Chromatographie, Analytik und viele andere .

Wirkmechanismus

Target of Action

Imidazolidine-2,4-dione derivatives have been studied for their wide range of pharmacological activities . They have shown potential as anticonvulsant agents, with molecular docking studies suggesting that they bind to the Voltage-Gated Sodium Channel Inner Pore (VGCIP) .

Mode of Action

Based on the studies of similar compounds, it can be inferred that these compounds may interact with their targets, such as the vgcip, leading to changes in the function of these targets .

Biochemical Pathways

Imidazolidine-2,4-dione derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown a wide range of pharmacological activities, including anti-convulsant, anti-bacterial, and anti-epileptic effects .

Biologische Aktivität

2,4-Imidazolidinedione, 5-(4-bromobutyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in research and medicine.

2,4-Imidazolidinedione derivatives are known for their diverse reactivity and biological significance. The compound's structure includes a bromobutyl side chain, which may influence its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 251.1 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Undergoes nucleophilic substitution reactions due to the presence of the imidazolidinedione moiety. |

The biological activity of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- primarily involves the inhibition of specific enzymes and interaction with cellular pathways. The compound acts as an inhibitor of glycosidases and other carbohydrate-processing enzymes due to its structural similarity to sugar molecules. This inhibition can lead to significant alterations in metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound inhibits enzymes involved in carbohydrate metabolism, which can be particularly useful in studying conditions like Gaucher disease where enzyme activity is compromised. The mechanism involves covalent binding to the active site of the enzyme, thereby preventing substrate interaction .

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives related to 2,4-Imidazolidinedione. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Cell Line | IC₅₀ Value (µM) | Activity |

|---|---|---|

| SW480 | 10 | Significant growth inhibition |

| SW620 | 15 | Moderate growth inhibition |

| PC3 | 12 | High tumor-targeting selectivity |

These findings suggest that modifications to the imidazolidinedione scaffold can enhance biological activity against cancer cells .

Neuroprotective Effects

There is emerging evidence that compounds similar to 2,4-Imidazolidinedione may exert neuroprotective effects. Studies indicate that these compounds can modulate signaling pathways associated with neurodegeneration, although specific data on this compound is still limited.

Case Studies

- Gaucher Disease Model : In vitro studies using 2,4-Imidazolidinedione derivatives have been employed to create models for Gaucher disease by inhibiting β-glucosidase activity. This model helps researchers understand the disease pathology and test potential therapies.

- Anticancer Screening : A series of derivatives were screened against a panel of human cancer cell lines, revealing that certain modifications significantly enhanced antiproliferative activity. The most effective derivatives showed IC₅₀ values below 15 µM across multiple cell lines .

Eigenschaften

IUPAC Name |

5-(4-bromobutyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRKXHFCQVEYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885435 | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28484-49-3 | |

| Record name | 5-(4-Bromobutyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28484-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.